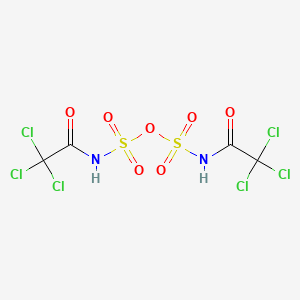
N,N'-(Oxydisulfonyl)bis(2,2,2-trichloroacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Oxydisulfonyl)bis(2,2,2-trichloroacetamide): is a chemical compound known for its unique structure and properties It is characterized by the presence of two trichloroacetamide groups linked by an oxydisulfonyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Oxydisulfonyl)bis(2,2,2-trichloroacetamide) typically involves the reaction of trichloroacetyl chloride with a suitable amine in the presence of an acid-binding agent. The reaction is carried out in an organic solvent such as diethyl ether, benzene, carbon tetrachloride, or methylene chloride. The reaction conditions usually involve maintaining the temperature between room temperature and 70°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-(Oxydisulfonyl)bis(2,2,2-trichloroacetamide) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trichloroacetamide groups.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted trichloroacetamides, while oxidation and reduction can yield various oxidized or reduced derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, N,N’-(Oxydisulfonyl)bis(2,2,2-trichloroacetamide) is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology: In biological research, this compound is studied for its potential as a biochemical tool. It can be used to modify proteins and other biomolecules, aiding in the study of their structure and function.
Medicine: In medicine, N,N’-(Oxydisulfonyl)bis(2,2,2-trichloroacetamide) is explored for its potential therapeutic applications. It may be used in the development of new drugs or as a component in drug delivery systems.
Industry: Industrially, this compound finds applications in the production of specialty chemicals and materials. It can be used in the manufacture of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of N,N’-(Oxydisulfonyl)bis(2,2,2-trichloroacetamide) involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
N-(Diethoxyphosphinothioyl)-2,2,2-trichloroacetamide: This compound has a similar trichloroacetamide group but differs in the presence of a diethoxyphosphinothioyl group.
N-[Bis(benzylamino)phosphoryl]-2,2,2-trichloroacetamide: Another related compound with a benzylamino group instead of the oxydisulfonyl bridge.
Uniqueness: N,N’-(Oxydisulfonyl)bis(2,2,2-trichloroacetamide) is unique due to its oxydisulfonyl linkage, which imparts distinct chemical and physical properties. This structural feature makes it particularly useful in applications requiring specific reactivity and stability.
Propriétés
Numéro CAS |
61103-56-8 |
|---|---|
Formule moléculaire |
C4H2Cl6N2O7S2 |
Poids moléculaire |
466.9 g/mol |
Nom IUPAC |
(2,2,2-trichloroacetyl)sulfamoyl N-(2,2,2-trichloroacetyl)sulfamate |
InChI |
InChI=1S/C4H2Cl6N2O7S2/c5-3(6,7)1(13)11-20(15,16)19-21(17,18)12-2(14)4(8,9)10/h(H,11,13)(H,12,14) |
Clé InChI |
DJZGYHMMRQTZMJ-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(Cl)(Cl)Cl)NS(=O)(=O)OS(=O)(=O)NC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


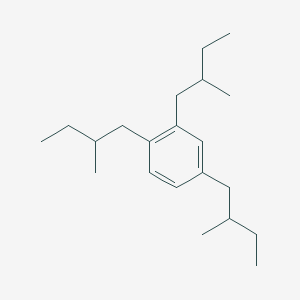
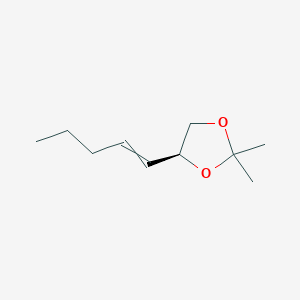
![(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14586301.png)
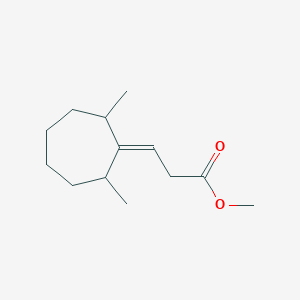
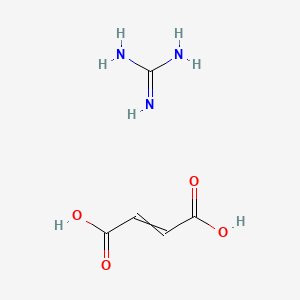

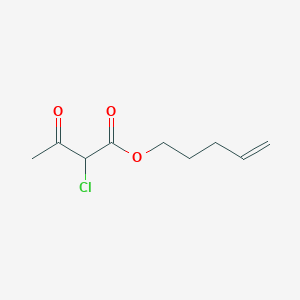
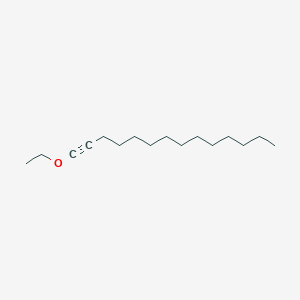

![4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine](/img/structure/B14586330.png)
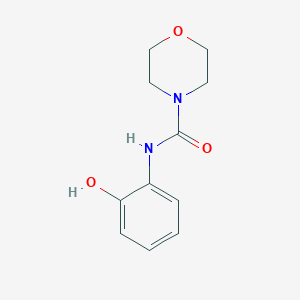
![Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl-](/img/structure/B14586354.png)
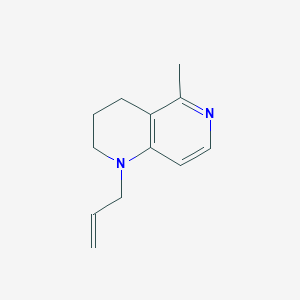
![Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14586371.png)
